molecular formula C17H15ClO2 B12909269 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) CAS No. 917571-11-0

2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)

Cat. No.: B12909269
CAS No.: 917571-11-0
M. Wt: 286.8 g/mol
InChI Key: VPFDTLDVYKNDFW-UHFFFAOYSA-N
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Description

5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) is an organic compound that features a 3-chlorophenyl group linked to two 2-methylfuran rings through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) typically involves the reaction of 3-chlorobenzaldehyde with 2-methylfuran in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.

    Solvent: Common solvents include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.

Chemical Reactions Analysis

Types of Reactions

5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound to its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5,5’-((2-Chlorophenyl)methylene)bis(2-methylfuran): Similar structure but with a chlorine atom at a different position on the phenyl ring.

    5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran): Similar structure but with a bromine atom instead of chlorine.

    5,5’-((3-Chlorophenyl)methylene)bis(2-ethylfuran): Similar structure but with an ethyl group instead of a methyl group on the furan rings.

Uniqueness

5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of two 2-methylfuran rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

917571-11-0

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C17H15ClO2/c1-11-6-8-15(19-11)17(16-9-7-12(2)20-16)13-4-3-5-14(18)10-13/h3-10,17H,1-2H3

InChI Key

VPFDTLDVYKNDFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC(=CC=C2)Cl)C3=CC=C(O3)C

Origin of Product

United States

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